molecular formula C18H22ClFN2O2S2 B2538035 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 955239-33-5

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2538035
CAS RN: 955239-33-5
M. Wt: 416.95
InChI Key: MMQHGWSXMFEGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex molecule that appears to be related to sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide compounds and their reactions, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related sulfonamide derivatives can involve catalytic processes. For instance, N-Fluorobenzenesulfonimide (NFSI) has been used as an effective Ag(i)-catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamide . Similarly, NFSI has been employed in a copper-catalyzed aminative aza-annulation of enynyl azide to synthesize amino-substituted nicotinate derivatives . These studies suggest that the synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide could potentially involve metal-catalyzed reactions and the use of NFSI as a reagent.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the context of the provided papers, density functional theory (DFT) calculations were used to probe the interaction between the Ag(i) catalyst and NFSI, which is crucial for understanding the molecular structure and reactivity of these compounds . The molecular structure of the compound would likely exhibit similar interactions and electronic properties that could be studied using computational methods like DFT.

Chemical Reactions Analysis

Chemical reactions involving sulfonamide derivatives can be quite diverse. The papers describe cycloisomerization and aza-annulation reactions that lead to the formation of complex heterocyclic structures . These reactions are facilitated by metal catalysts and involve the formation of multiple bonds, including C-N bonds. The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide may undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of similar sulfonamide derivatives. These compounds typically have moderate to high yields in their reactions and can exhibit a range of physical properties depending on their molecular structure . The physical properties such as solubility, melting point, and stability of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide would need to be empirically determined through experimental studies.

Scientific Research Applications

Organic Synthesis Applications

N-Fluorobenzenesulfonimide (NFSI) has been identified as a highly effective catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamides, showing the versatility of sulfonamide compounds in facilitating complex organic transformations (Pang et al., 2019). This demonstrates the potential of similar sulfonamide structures in synthetic organic chemistry for creating bioactive molecules.

Material Science

In material science, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized using related sulfonamide chemistry, indicating that sulfonamides can be pivotal in the development of new polymeric materials with specific end-group functionalities for various applications (Hori et al., 2011). This underscores the role of sulfonamide derivatives in advancing material science through the creation of novel polymers.

Catalysis

Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide (NFSI) showcases the application of sulfonamides in catalysis, providing an efficient method to synthesize vicinal amino azides, which are valuable intermediates in organic synthesis (Zhang & Studer, 2014). This highlights the role of sulfonamides in enhancing the efficiency and selectivity of chemical reactions.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN2O2S2/c19-16-11-15(5-6-17(16)20)26(23,24)21-12-18(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,18,21H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQHGWSXMFEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.